ethyl (2R,3S)-2-methylmorpholine-3-carboxylate
Description
Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl (2R,3S)-2-methylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-11-8(10)7-6(2)12-5-4-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPFRBDSMPJHKR-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OCCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OCCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where chiral catalysts or auxiliaries are used to induce the formation of the (2R,3S) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high enantioselectivity and minimal by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Requires appropriate solvents and temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,3R)-2-methylmorpholine-3-carboxylate: Differing in stereochemistry, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a different ester group, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in various applications.
Biological Activity
Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity. The compound can be represented as follows:
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight: 173.21 g/mol
The compound features a morpholine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves its selective binding to specific molecular targets. This interaction can modulate enzyme activity or influence signal transduction pathways. The stereochemistry allows for selective interactions that can lead to various biological effects, such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, altering their activity and affecting physiological responses.
Biological Activity
Research has demonstrated that this compound serves as a precursor for the development of biologically active compounds. Its applications span across various fields:
- Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in cancer treatment.
- Biochemical Research: Used in studies examining enzyme mechanisms and protein-ligand interactions.
Case Studies and Research Findings
-
Cancer Therapeutics:
A study highlighted the compound's potential in inhibiting Class I PI3-kinase enzymes, which are implicated in tumorigenesis. The selective inhibition of these enzymes may provide therapeutic benefits in treating various cancers by preventing uncontrolled cellular proliferation . -
Enzyme Interactions:
This compound has been shown to interact with non-receptor tyrosine kinases, influencing downstream signaling pathways that contribute to tumorigenic events . -
Comparative Analysis:
Comparisons with similar compounds indicate that the stereochemistry of this compound significantly affects its reactivity and biological activity. For instance, variations in the morpholine structure can lead to differences in enzyme binding affinity and selectivity .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers validate the biological activity of this compound in complex matrices (e.g., cell lysates)?
- Methodological Answer : Employ competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) and measure fluorescence polarization. Use siRNA knockdown of putative targets to confirm specificity. LC-MS/MS quantifies compound concentration in matrices to correlate dose-response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
